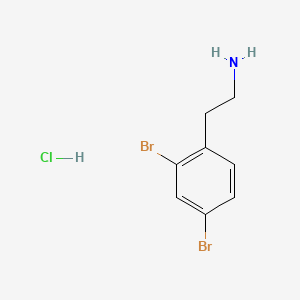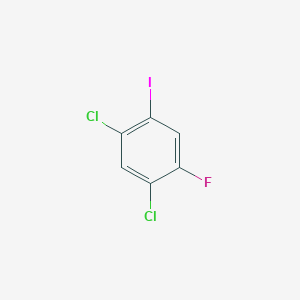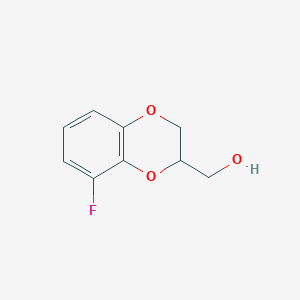
(8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: is an organic compound that belongs to the class of benzodioxins This compound features a fluorine atom at the 8th position and a methanol group attached to the 2nd position of a 2,3-dihydro-1,4-benzodioxin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.
Formation of Benzodioxin Ring: The precursor undergoes a cyclization reaction to form the 1,4-benzodioxin ring. This step often involves the use of reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Introduction of Fluorine: The fluorine atom is introduced at the 8th position through a halogenation reaction, using reagents like N-fluorobenzenesulfonimide or Selectfluor.
Methanol Group Addition: The final step involves the addition of a methanol group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a tosylate or mesylate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Chemistry: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorine atom and methanol group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(8-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with a bromine atom instead of fluorine.
(8-Iodo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with an iodine atom instead of fluorine.
Uniqueness: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H9FO3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2 |
Clave InChI |
XCEWPVHFPPXOSA-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(O1)C=CC=C2F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)

![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)


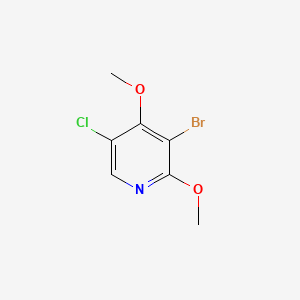
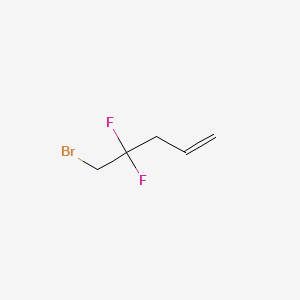
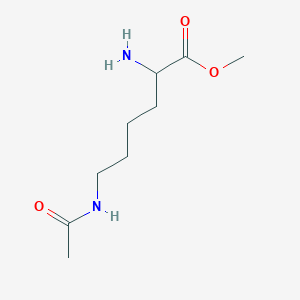
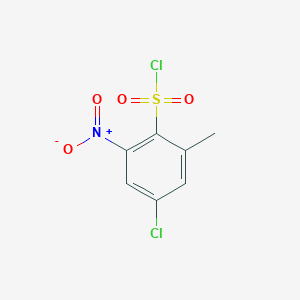
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
amine](/img/structure/B13457899.png)
